(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
描述
The compound "(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide" is a structurally complex molecule featuring a fused thiazolo-pyridine core modified with a furan-acryloyl substituent and a 5-methylisoxazole-3-carboxamide group.
属性
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-9-14(21-26-11)17(24)20-18-19-13-6-7-22(10-15(13)27-18)16(23)5-4-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,24)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNWIPFMVXLSP-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex heterocyclic structure that combines elements known for their biological activity. The synthesis and evaluation of such compounds are critical in medicinal chemistry due to their potential therapeutic applications.
Chemical Structure and Properties
This compound features a furan moiety attached to a tetrahydrothiazolo[5,4-c]pyridine core, which is known for various biological activities. The presence of the isoxazole and carboxamide functional groups may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of tetrahydrothiazolo[5,4-c]pyridine exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific compound has been evaluated for its potential effects on various biological targets.
Antimicrobial Activity
Studies have shown that related tetrahydrothiazolo[5,4-c]pyridine derivatives possess significant antimicrobial properties. For instance:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 5a | 1000 | 500 |
| 5b | 1000 | 500 |
| 5h | 1000 | - |
| 5k | 1000 | - |
These results indicate that certain derivatives can effectively inhibit the growth of bacteria such as E. coli and fungi like A. niger .
Anticancer Activity
The antiproliferative effects of similar compounds have been evaluated against various cancer cell lines. For example:
- Compounds derived from tetrahydrothiazolo[5,4-c]pyridine have shown promising results in inhibiting the proliferation of breast and lung cancer cell lines.
- The highest antiproliferative activity was observed in compounds with specific substitutions on the pyridine ring .
The biological activities of these compounds may be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Certain thiazolopyridine derivatives have been identified as selective agonists for beta-adrenoceptors, which can influence metabolic pathways .
- Cytotoxicity : The cytotoxic effects observed in cancer cell lines suggest that these compounds may induce apoptosis or inhibit cell cycle progression .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various tetrahydrothiazolo[5,4-c]pyridine derivatives against both Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness with MIC values indicating potential for development into therapeutic agents .
- Anticancer Potential : Another research effort focused on the anticancer properties of synthesized derivatives against different cell lines using MTS cytotoxicity assays. Compounds demonstrated significant inhibition of cell growth, suggesting a viable pathway for further drug development .
科学研究应用
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.
1. Anticancer Properties
Research indicates that compounds with similar structural motifs may inhibit cancer cell proliferation. The thiazolo-pyridine core has been linked to modulation of signaling pathways relevant in cancer biology, such as the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and growth; thus, inhibiting it could lead to reduced tumor growth in various cancers including prostate and pancreatic cancers .
2. Antidiabetic Effects
Preclinical studies suggest that derivatives of this compound may enhance insulin sensitivity and modulate glucose metabolism. Specifically, they may inhibit key enzymes involved in carbohydrate metabolism, leading to lower blood glucose levels. This property positions the compound as a potential therapeutic agent for diabetes management.
3. Analgesic Activity
Investigations into related compounds have shown that they can act as mixed agonists/antagonists at opioid receptors. This activity suggests potential analgesic benefits with fewer side effects compared to traditional opioid medications. The structural features of the compound could be pivotal in designing safer pain management therapies.
Synthesis and Derivatives
The synthesis of (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide involves multi-step reactions starting from simpler precursors. The synthesis pathway typically includes:
- Formation of the thiazolo-pyridine core.
- Introduction of the furan-acryloyl moiety.
- Finalization through carboxamide formation.
Each step requires careful optimization to ensure high yield and purity of the final product.
Case Studies
Several studies have highlighted the efficacy of compounds structurally related to (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide:
Case Study 1: Cancer Cell Line Studies
In vitro studies involving various cancer cell lines demonstrated significant cytotoxic effects attributed to compounds with similar thiazolo-pyridine structures. These studies utilized assays such as MTT and colony formation assays to quantify cell viability and proliferation rates .
Case Study 2: Diabetes Management Trials
In animal models of diabetes, administration of related compounds led to improved glycemic control and enhanced insulin sensitivity. These findings were supported by biochemical assays measuring blood glucose levels and insulin response.
相似化合物的比较
Structural Analogues with Furan and Acrylamide Moieties
The compound shares structural similarities with (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide (), which also contains a furan-acrylamide backbone. Key differences include:
- Core Heterocycle : The target compound uses a tetrahydrothiazolo[5,4-c]pyridine core, whereas the analogue in employs a pyrazole ring.
- Substituents: The target compound’s 5-methylisoxazole carboxamide contrasts with the cyano and 4-methylphenyl groups in the analogue.
Table 1: Comparison of Furan-Acrylamide Derivatives
Isoxazolo-Pyridine Derivatives with Carboxamide Substituents
Compounds such as N-(3-chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide (5d, ) provide insights into the role of fused isoxazole-pyridine systems. Key comparisons include:
- Heterocyclic Core : The target’s thiazolo-pyridine core differs from the isoxazolo-pyridine in 5d, which may influence electronic properties and binding affinity.
Table 2: Comparison of Isoxazole/Thiazolo-Pyridine Carboxamides
| Feature | Target Compound | N-(3-Chlorophenyl)-4-(2-hydroxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide (5d) |
|---|---|---|
| Core Structure | Thiazolo[5,4-c]pyridine | Isoxazolo[5,4-b]pyridine |
| Carboxamide Substituent | 5-Methylisoxazole | 3-Chlorophenyl |
| Additional Groups | Furan-2-yl, acryloyl | 2-Hydroxyphenyl, methyl |
| Melting Point | Not reported | 228–229°C |
| Synthetic Yield | Not reported | 61% |
常见问题
Q. What are the key considerations for synthesizing (E)-N-(5-(3-(furan-2-yl)acryloyl)-...-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Condensation : Reacting furan-2-yl acryloyl precursors with thiazolo[5,4-c]pyridine intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Cyclization : Using catalysts like Pd(PPh₃)₄ for ring closure at 80–100°C in anhydrous DMF .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product. Confirm purity (>95%) via NMR (¹H/¹³C) and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for acryloyl (δ 6.5–7.5 ppm) and isoxazole (δ 8.1–8.3 ppm) protons, with DEPT-135 for quaternary carbon verification .
- FT-IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide bonds (N–H at 3200–3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calc. 485.94) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to thiazolo-pyridine and isoxazole motifs, which are known to modulate these targets .
- In Vitro Assays : Use fluorescence polarization for kinase inhibition (IC₅₀ determination) or calcium flux assays for GPCR activity. Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step?
- Methodological Answer :
- Optimization : Use Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. THF), catalyst loading (5–10 mol% Pd), and reaction time (12–24 hr). Microwave-assisted synthesis (100°C, 150 W) may improve efficiency .
- Byproduct Analysis : Identify side products via LC-MS/MS and adjust stoichiometry (e.g., reduce acryloyl precursor by 10%) to minimize dimerization .
Q. What computational strategies predict target binding modes for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology models of target proteins (e.g., JAK2 kinase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the acryloyl group and kinase hinge region .
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Methodological Answer :
- Formulation : Prepare PEG-400/water (30:70 v/v) co-solvent systems. Confirm stability via dynamic light scattering (DLS) over 48 hr .
- Prodrug Design : Introduce phosphate esters at the isoxazole nitrogen; hydrolyze enzymatically in plasma .
Q. How should contradictory spectral data (e.g., NMR vs. LC-MS) be resolved?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
